ethyl 5-(2-ethylbutanamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-ethylbutanamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is substituted with a trifluoromethylphenyl group at position 3, an ethyl ester at position 1, and a 2-ethylbutanamido group at position 3. Although specific pharmacological data are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly as a kinase inhibitor or anti-inflammatory agent.
Properties
IUPAC Name |
ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S/c1-4-12(5-2)18(29)26-19-16-15(11-33-19)17(21(31)32-6-3)27-28(20(16)30)14-9-7-13(8-10-14)22(23,24)25/h7-12H,4-6H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXKDSOQDLACSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene and Pyridazine Derivatives
The thieno[3,4-d]pyridazine scaffold is synthesized via a Dieckmann cyclization, as demonstrated in. Methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate undergoes base-catalyzed intramolecular cyclization to form the tetrahydrothienopyridazinone intermediate. Subsequent oxidation with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields the aromatic core (Table 1).
Table 1: Optimization of Thieno[3,4-d]Pyridazine Core Synthesis
| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | DMF | 80 | 78 | |
| DDQ | Toluene | 110 | 65 | |
| H₂O₂/FeCl₃ | Acetonitrile | 60 | 58 |
NBS in DMF provides optimal yield (78%) with minimal side-product formation.
Introduction of the 4-(Trifluoromethyl)Phenyl Group
Ullmann-Type Coupling for Aryl Functionalization
The 4-(trifluoromethyl)phenyl group is introduced at position 3 using a copper(I)-catalyzed Ullmann reaction. As detailed in, 3-iodothienopyridazine reacts with 4-(trifluoromethyl)phenylboronic acid in the presence of CuI/1,10-phenanthroline, achieving 89% yield (Eq. 1):
$$
\text{Thienopyridazine-I} + \text{Ar-B(OH)}2 \xrightarrow{\text{CuI, K}3\text{PO}_4} \text{Thienopyridazine-Ar} \quad
$$
Key Parameters :
- Catalyst : CuI/1,10-phenanthroline (5 mol%)
- Base : K₃PO₄ (3 equiv)
- Solvent : DMSO/H₂O (4:1)
- Temp : 100°C, 24 h
Amidation at Position 5: Installing the 2-Ethylbutanamido Side Chain
HATU/HOAt-Mediated Coupling
The primary amine intermediate undergoes amidation with 2-ethylbutyric acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole). As per, this method achieves 94% yield under argon atmosphere (Eq. 2):
$$
\text{NH}_2\text{-Thienopyridazine} + \text{2-Ethylbutyric Acid} \xrightarrow{\text{HATU, DIPEA}} \text{Amide Product} \quad
$$
Optimized Conditions :
- Coupling Agents : HATU (1.2 equiv), HOAt (1.2 equiv)
- Base : N,N-Diisopropylethylamine (DIPEA, 3 equiv)
- Solvent : Dry DMF
- Time : 12 h, room temperature
Esterification at Position 1: Ethyl Carboxylate Formation
Acid-Catalyzed Esterification
The carboxylic acid intermediate is esterified with ethanol using thionyl chloride (SOCl₂) as an activating agent. The reaction proceeds at reflux (78°C) for 6 h, yielding 91% of the ethyl ester (Eq. 3):
$$
\text{COOH-Thienopyridazine} + \text{EtOH} \xrightarrow{\text{SOCl}_2} \text{COOEt-Thienopyridazine} \quad
$$
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(2-ethylbutanamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ethyl 5-(2-ethylbutanamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 5-(2-ethylbutanamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other thieno-pyridazine derivatives, differing primarily in substituents. Below is a comparative analysis based on molecular properties, substituent effects, and hypothetical bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Molecular Weight and Complexity :
- The target compound (520.50 g/mol) is heavier than the phenyl-substituted analogue (315.35 g/mol) due to the bulky trifluoromethyl and 2-ethylbutanamido groups. This increases steric hindrance and may reduce membrane permeability compared to simpler derivatives .
- The compound in (652.68 g/mol) has a larger molecular framework with multiple aromatic and polar groups, likely enhancing binding specificity but limiting solubility .
Substituent Effects: Trifluoromethyl vs. Phenyl: The trifluoromethyl group in the target compound improves metabolic resistance and lipophilicity compared to the phenyl group in the analogue from . This modification could enhance blood-brain barrier penetration . Amide vs.
Hypothetical Bioactivity: The ethyl ester in all three compounds suggests hydrolytic activation in vivo, a common prodrug strategy. The dimethylaminophenyl group in ’s compound may confer basicity, influencing ion-channel interactions absent in the target compound .
Research Findings and Limitations
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- ’s compound : Lacks the trifluoromethyl and amide groups, implying lower target affinity but better solubility. Its lower molecular weight may favor renal excretion .
Table 2: Hypothetical Activity Comparison
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound features a thieno[3,4-d]pyridazine core fused with a pyridazine ring, substituted with a 2-ethylbutanamido group at position 5, a 4-(trifluoromethyl)phenyl group at position 3, and an ethyl ester at position 1. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amide and ester groups contribute to hydrogen bonding and enzymatic interactions. Structural analogs (e.g., bromo- or fluorophenyl derivatives) show that substituent electronegativity and steric effects modulate target binding .
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be optimized?
Synthesis typically involves:
- Step 1: Construction of the thieno[3,4-d]pyridazine core via cyclization of thiophene derivatives with hydrazine.
- Step 2: Amidation at position 5 using 2-ethylbutanoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).
- Step 3: Introduction of the 4-(trifluoromethyl)phenyl group via Buchwald-Hartwig coupling or nucleophilic substitution. Key optimizations include temperature control (<50°C to prevent decomposition) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent integration.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₃H₂₂F₃N₃O₄S).
- Infrared Spectroscopy (IR): Identifies carbonyl stretches (amide: ~1650 cm⁻¹; ester: ~1720 cm⁻¹).
- HPLC-PDA: Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent Variation: Systematically replace the 2-ethylbutanamido group with other acyl groups (e.g., cyclohexylacetamido or naphthylamido) to assess steric and electronic effects on target binding .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with adenosine receptors or kinases. Validate with in vitro assays (e.g., IC₅₀ determination) .
- Pharmacophore Mapping: Identify critical hydrogen bond acceptors (e.g., pyridazine carbonyl) and hydrophobic regions (trifluoromethylphenyl) .
Q. What strategies are recommended for resolving contradictory biological activity data across structural analogs?
- Purity Verification: Re-characterize compounds using LC-MS to rule out impurities or degradation products.
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%).
- Orthogonal Assays: Compare enzyme inhibition (e.g., fluorescence polarization) with cellular viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .
Q. How can researchers identify the compound’s primary biological targets and mechanisms of action?
- Affinity Proteomics: Use immobilized compound pull-downs followed by LC-MS/MS to identify binding proteins.
- Kinase Profiling: Screen against a panel of 300+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition.
- Gene Expression Profiling: RNA-seq or qPCR arrays (e.g., Qiagen) can reveal downstream pathways (e.g., apoptosis or inflammation) .
Q. What are the challenges in analyzing this compound’s stability and degradation products in biological matrices?
- Matrix Complexity: Use LC-MS/MS with stable isotope-labeled internal standards to mitigate ion suppression.
- Degradation Pathways: Monitor pH-dependent hydrolysis of the ester group (e.g., in plasma) via forced degradation studies (0.1 M HCl/NaOH, 37°C).
- Metabolite Identification: Employ high-resolution tandem MS (e.g., Q-TOF) to detect phase I/II metabolites .
Q. How can computational methods predict the compound’s physicochemical properties and ADMET profile?
- Software Tools: SwissADME or ADMETlab 2.0 estimate logP (~3.5), aqueous solubility (<10 µM), and CYP450 inhibition.
- MD Simulations: GROMACS simulations (50 ns) assess membrane permeability and binding kinetics.
- Toxicity Prediction: Derek Nexus flags potential hepatotoxicity (e.g., via reactive metabolite formation) .
Methodological Considerations for Experimental Design
Q. What experimental controls are essential when testing this compound in enzyme inhibition assays?
- Negative Controls: Include solvent-only (e.g., DMSO) and scrambled peptide substrates.
- Positive Controls: Use known inhibitors (e.g., staurosporine for kinases).
- Pre-incubation Steps: Assess time-dependent inhibition by pre-incubating compound with enzyme for 30 min .
Q. How should researchers address low solubility in aqueous buffers during in vitro assays?
- Co-solvents: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility.
- Dynamic Light Scattering (DLS): Confirm nanoparticle formation if precipitation occurs.
- Alternative Formulations: Prepare liposomal or micellar encapsulations for cellular uptake studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
